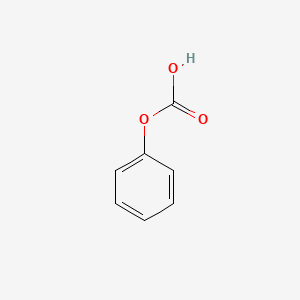
Phenyl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl hydrogen carbonate can be synthesized through the reaction of phenol with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{OCOCl} + \text{HCl} ] [ \text{C}_6\text{H}_5\text{OCOCl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OCOOH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process where phenol and phosgene are reacted in the presence of a catalyst. This method allows for efficient production with high yields and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl carbonate.
Reduction: It can be reduced to phenol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenyl carbonate.
Reduction: Phenol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism by which phenyl hydrogen carbonate exerts its effects involves the formation of stable intermediates with various substrates. The phenyl group provides steric hindrance, which can influence the reactivity of the compound. The carbonyl group in the molecule can act as an electrophile, making it susceptible to nucleophilic attack.
Molecular Targets and Pathways: this compound primarily interacts with nucleophiles, leading to the formation of substituted carbonates. These reactions can occur through various pathways, including direct nucleophilic substitution and addition-elimination mechanisms.
Comparaison Avec Des Composés Similaires
Phenyl carbonate: Similar in structure but lacks the hydrogen atom on the carbonyl group.
Methyl hydrogen carbonate: Similar but with a methyl group instead of a phenyl group.
Ethyl hydrogen carbonate: Similar but with an ethyl group instead of a phenyl group.
Uniqueness: Phenyl hydrogen carbonate is unique due to the presence of the phenyl group, which provides distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl and ethyl counterparts.
Propriétés
Numéro CAS |
13932-55-3 |
|---|---|
Formule moléculaire |
C7H6O3 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
phenyl hydrogen carbonate |
InChI |
InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9) |
Clé InChI |
QIIPQYDSKRYMFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


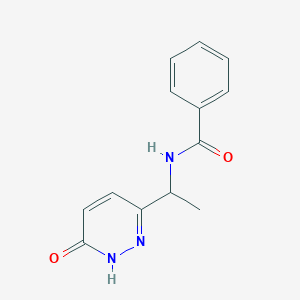
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)
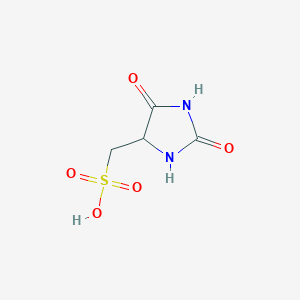
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)
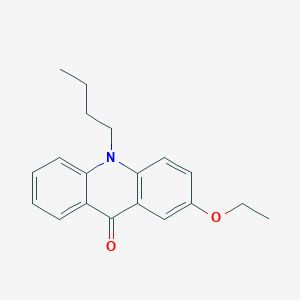
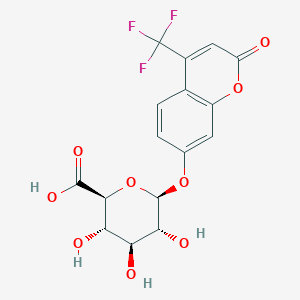


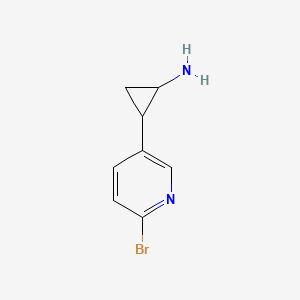
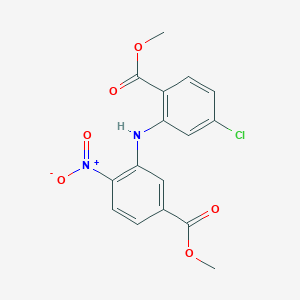

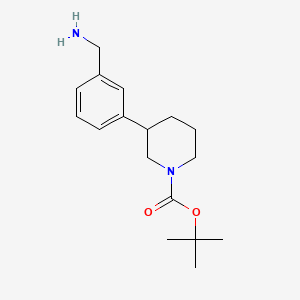
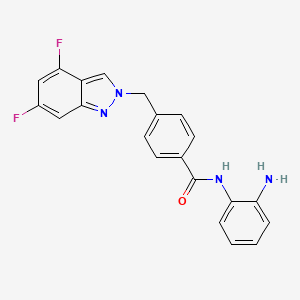
![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
